molecular formula C2H7BF3N B010457 Boron trifluoride ethylamine CAS No. 75-23-0

Boron trifluoride ethylamine

Cat. No.: B010457
CAS No.: 75-23-0
M. Wt: 112.89 g/mol
InChI Key: JDVIRCVIXCMTPU-UHFFFAOYSA-N
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Description

Boron trifluoride ethylamine is a chemical compound with the molecular formula C2H6BF3N . It is a complex formed between boron trifluoride and ethylamine. This compound is known for its use as a curing agent for epoxy resins and as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Boron trifluoride ethylamine, also known as Ethylamine-borontrifluoride, primarily targets epoxy resins . Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. They are widely used in the manufacturing of adhesives, plastics, paints, coatings, primers and sealers, flooring and other products and materials that you see every day .

Mode of Action

This compound acts as a latent curing agent for epoxy resins This compound forms a strong complex with amines, rendering them less reactive . When heated, boron trifluoride is released, causing the amines to cure .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the curing process of epoxy resins . Curing is a chemical process where the epoxy resin reacts with a curing agent (hardener) to become a hard, infusible, and rigid material. During this process, the reactive epoxide groups in the resin react with the curing agent, leading to cross-linking of the polymer, which is the basis for the rigidity and strength of the cured epoxy .

Pharmacokinetics

It’s important to note that this compound should be handled carefully due to its reactivity and potential for causing burns .

Result of Action

The result of the action of this compound is the formation of a hard, infusible, and rigid material from the epoxy resin . This transformation is due to the chemical cross-linking of the polymer during the curing process .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . The curing process is initiated by heat , and the compound is known to react with water . Therefore, it should be stored in a cool, dry environment . It’s also worth noting that this compound is sensitive to moisture , so it should be handled and stored carefully to maintain its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boron trifluoride ethylamine can be synthesized by mixing ethylamine with boron trifluoride. The reaction typically involves the following steps :

    Mixing Monoethylamine with Chloromethane: Monoethylamine is mixed with chloromethane to obtain a monoethylamine solution.

    Addition of Boron Trifluoride: Boron trifluoride is then added to the monoethylamine solution, leading to the formation of the this compound complex.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures high purity and involves washing the product with a mixed solution of chloroform and acetone to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Boron trifluoride ethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the ethylamine group is replaced by other functional groups.

    Complexation Reactions: It forms complexes with other chemical species, particularly in the presence of Lewis bases.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include cured epoxy resins and various boron-containing complexes .

Scientific Research Applications

Boron trifluoride ethylamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boron trifluoride ethylamine is unique due to its specific reactivity and stability. Unlike other boron trifluoride complexes, it forms a stable complex with ethylamine, making it particularly useful in curing epoxy resins and as a catalyst in various chemical reactions .

Properties

IUPAC Name

ethanamine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIRCVIXCMTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052497
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75-23-0
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boron trifluoride ethylamine
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Boron trifluoride ethylamine
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Boron trifluoride ethylamine
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Boron trifluoride ethylamine
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Boron trifluoride ethylamine
Customer
Q & A

A: BF3EA acts as a latent catalyst in epoxy systems, meaning it requires activation, typically by heat, to initiate the curing process. Upon activation, it interacts with epoxy groups, facilitating their ring-opening and subsequent reaction with curing agents like diaminodiphenylsulfone (DDS) [, ]. This catalytic action promotes crosslinking, leading to the formation of a rigid, thermoset network [, , ].

A: Yes, the presence of certain materials can significantly influence BF3EA's catalytic activity. For instance, in carbon fiber-reinforced epoxy composites, the oxidized surface of carbon fibers can interact with BF3EA. In humid environments, this interaction can lead to catalyst degradation and curing retardation []. Conversely, under low humidity, the acidic carbon fiber surface can activate BF3EA, accelerating epoxy consumption [].

A: Increasing the concentration of BF3EA generally leads to a faster curing reaction [, ]. This is because a higher concentration of catalyst molecules enhances the rate of epoxy ring-opening and subsequent crosslinking reactions with the curing agent.

A: BF3EA can influence the phase separation morphology in epoxy blends. A faster cure reaction, often facilitated by higher BF3EA concentrations, tends to result in smaller domain sizes within the cured material [, ]. This is because the rapid crosslinking "freezes" the phase separation at an earlier stage, preventing further growth of domains.

A: BF3EA is also employed as a curing agent in polyaniline-graphite composite conductive coatings []. In this context, it helps enhance the adhesion of the coating to the substrate and improves its hardness.

A: Yes, research suggests that BF3EA is particularly beneficial in formulations containing expansive monomers []. These monomers can cause significant shrinkage during curing, potentially weakening the final material. Studies have shown that using BF3EA as a catalyst in these systems can help minimize volume shrinkage, ultimately leading to improved strength and service life [].

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